molecular formula C18H20BNO B052853 (S)-2-Methyl-CBS-oxazaborolidine CAS No. 112022-81-8

(S)-2-Methyl-CBS-oxazaborolidine

Cat. No. B052853
M. Wt: 277.2 g/mol
InChI Key: VMKAFJQFKBASMU-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of oxazaborolidines involves the reaction of lithium aryl borohydrides with salts of beta-amino alcohols, providing a route to N-methyl oxazaborolidine cations. These compounds are potent chiral Lewis acids effective in catalyzing cycloaddition reactions with high enantioselectivity (Canales & Corey, 2008). Furthermore, the application of CBS-oxazaborolidine catalysts in enantioselective additions underlines their versatility and efficiency without the need for activation by strong acids (Shi et al., 2023).

Molecular Structure Analysis

The molecular structure of oxazaborolidines, including (S)-2-Methyl-CBS-oxazaborolidine, is characterized by their oxazaborolidine framework, which plays a crucial role in their catalytic activity. Structural studies through NMR, X-ray, and quantum chemistry methods have elucidated the configurations that contribute to their high enantioselectivity (Tlahuextl et al., 2005).

Chemical Reactions and Properties

Oxazaborolidines catalyze various reactions, including the enantioselective borane reduction of ketones and asymmetric Diels-Alder reactions, demonstrating their broad applicability and high selectivity. Notably, (S)-2-Methyl-CBS-oxazaborolidine facilitates the reduction of ketones to chiral secondary alcohols with excellent enantioselectivities (Corey et al., 1987).

Physical Properties Analysis

The physical properties, such as stability and ease of preparation, contribute significantly to the practical application of these catalysts. For example, B-methylated oxazaborolidines can be stored and handled under ambient conditions, enhancing their usability in various synthetic procedures (Corey et al., 1987).

Chemical Properties Analysis

The chemical properties of (S)-2-Methyl-CBS-oxazaborolidine, such as reactivity, selectivity, and catalytic efficiency, are central to its application in asymmetric synthesis. Quantum chemical modeling has provided insights into the stereoselectivity of oxazaborolidine-catalyzed reductions, revealing the origins of their high enantioselectivity (Alagona et al., 2003).

Scientific Research Applications

  • Stable and Easily Prepared Catalyst for Enantioselective Reduction of Ketones : A modified version of (S)-2-Methyl-CBS-oxazaborolidine, identified as B-methylated oxazaborolidine 2, is noted for its improved practicality due to its stability and ease of preparation. It is used in multistep syntheses to produce chiral alcohols with high enantioselectivity and yields. This form of the catalyst is less sensitive to air and moisture compared to its predecessors, making it more convenient for practical applications (Corey et al., 1987).

  • In Situ Generation of Oxazaborolidine Catalysts : Oxazaborolidine catalysts are traditionally prepared prior to the reduction process, but the in situ generation of these catalysts from chiral lactam alcohols has been found to be more reliable and practical. This method is applicable to a wide variety of ketones and offers a predictable absolute stereochemistry and high enantioselectivity, addressing the issue of catalyst aging and loss of reproducibility (Kawanami & Yanagita, 2018).

  • Enantioselective Borane Reduction Catalyzed by Tricyclic Oxazaborolidines : Novel tricyclic oxazaborolidines have been synthesized and used in the asymmetric borane reduction of ketones. These catalysts, especially the B-alkoxy bridged derivatives, have demonstrated excellent enantioselectivities comparable to the standard CBS catalyst and have expanded the scope of substrates amenable to such reductions (Kaldun et al., 2016).

  • Quantum Mechanical Study on Stereoselectivity : A quantum mechanical study has been conducted on the stereoselectivity of oxazaborolidine-catalyzed reductions, aiming to elucidate the origins of enantioselectivity in such reactions. This research provides deeper insight into the reaction mechanism and factors influencing the high selectivity observed with these catalysts (Alagona et al., 2003).

  • Synthesis of Optically Active Compounds : The synthesis of optically active compounds, particularly 2-amino-1-arylethanols, has been performed using (S)-2-Methyl-CBS-oxazaborolidine. These compounds are critical in the production of chiral drugs, such as α- or β-adrenergic blockers and agonists, highlighting the pharmaceutical applications of this catalyst (Cho & Shin, 2004).

  • Fluorous CBS Methodology for Asymmetric Reduction : A fluorous variant of the CBS methodology has been developed, which allows for the efficient and enantioselective reduction of ketones and easy recovery and recycling of the catalyst. This advancement improves the sustainability and practicality of using (S)-2-Methyl-CBS-oxazaborolidine in various synthetic processes (Dalicsek et al., 2005).

Safety And Hazards

“(S)-2-Methyl-CBS-oxazaborolidine” is classified as an Acute Tox. 4 Oral - Eye Dam. 1 substance . It is harmful if swallowed and may be fatal if it enters airways . It causes skin irritation and serious eye damage . It is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKAFJQFKBASMU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370458
Record name (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methyl-CBS-oxazaborolidine

CAS RN

112022-81-8
Record name (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112022-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
MV Reddy, P Shyamala, AK Sharma - Results in Chemistry, 2023 - Elsevier
A efficient and concise synthesis of izenamides A and B is reported. We have followed a more convergent approach while avoiding costly and harmful chemicals. Major attraction of this …
Number of citations: 0 www.sciencedirect.com
AK Sharma, P Shyamala, MV Reddy - … Synthesis of Izenamide a and B Via … - papers.ssrn.com
A short and concise synthesis of izenamides A and B is reported. We have followed a more convergent approach avoiding costly and harmful chemicals. Major attraction of this …
Number of citations: 0 papers.ssrn.com
GD Zhao, ZP Liu - Steroids, 2014 - Elsevier
Stereoselective reduction of C-20 ketone of vitamin D CD-ring precursor using Corey’s CBS reagents, (R)-(+)-2-methyl-CBS-oxazaborolidine and (S)-(−)-2-methyl-CBS-oxazaborolidine, …
Number of citations: 5 www.sciencedirect.com
S Knapp, C Yang, S Pabbaraja, B Rempel… - The Journal of …, 2005 - ACS Publications
An efficient 10-step preparation from 4-methoxypyridine of (2R,3R,4R)-2-acetamido-3,4-dihydroxypiperidine (“XylNAc-isofagomine”) in optically active form is described. Key steps …
Number of citations: 41 pubs.acs.org
WE Collier, TH Fisher, TP Schulz - 1997 - degruyter.com
Selective reduction of l-(3, 4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propan-l-one (1) to give the title compound was investigated using various reducing agents. Reduction of the …
Number of citations: 5 www.degruyter.com
S Yamauchi, Y Isozaki, H Nishimura… - Bioscience …, 2012 - academic.oup.com
Optically pure (+)- and (−)-boronolides were stereoselectively synthesized from yeast reductive products which had been obtained by yeast reduction of one common racemic substrate. …
Number of citations: 11 academic.oup.com
SP Fletcher, F Dumur, MM Pollard, BL Feringa - Science, 2005 - science.org
With the long-term goal of producing nanometer-scale machines, we describe here the unidirectional rotary motion of a synthetic molecular structure fueled by chemical conversions. …
Number of citations: 479 www.science.org
MD Chappell, R Li, SC Smith… - Journal of medicinal …, 2016 - ACS Publications
As part of our ongoing efforts to identify novel ligands for the metabotropic glutamate 2 and 3 (mGlu 2/3 ) receptors, we have incorporated substitution at the C3 and C4 positions of the (…
Number of citations: 32 pubs.acs.org
Y Wu, X Shen, YQ Yang, Q Hu… - The Journal of Organic …, 2004 - ACS Publications
A convergent enantioselective route to brefeldin A (BFA) and 7-epi-BFA was developed. The key C-4/C-5 chiral centers were established by using chiral auxiliary induced …
Number of citations: 46 pubs.acs.org
R Augustine, S Tanielyan, N Marin… - Catalysis of Organic …, 2006 - books.google.com
Two methods for the synthesis of chiral 2-amino-1-phenylethanol have been developed. The first utilizes a chiral oxaborolidine catalyzed borane reduction of phenacyl chloride to give …
Number of citations: 3 books.google.com

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